molecular formula C10H14Br2N2 B2973702 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide CAS No. 2624139-11-1

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide

Cat. No.: B2973702
CAS No.: 2624139-11-1
M. Wt: 322.044
InChI Key: WTCFOXRFBIWJBH-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position, along with a hydrobromide salt form. It is a white to pale yellow solid with a distinct aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide typically involves the reaction of 3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-amino or 6-thio derivatives.

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of dihydro-naphthyridine derivatives.

Scientific Research Applications

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-1,8-naphthyridine
  • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFOXRFBIWJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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